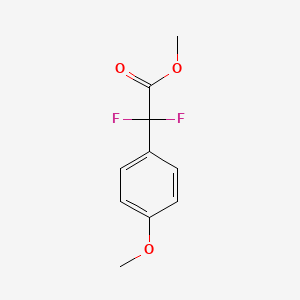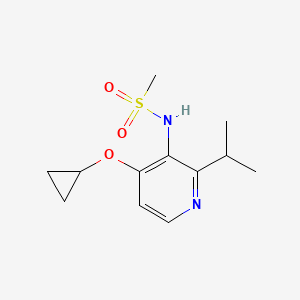
2-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 4-chlorobenzyl group may enhance the compound’s binding affinity and specificity, while the tert-butyl ester group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine: A piperazine derivative with a benzyl group instead of a 4-chlorobenzyl group.
2-(4-Methylbenzyl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure with a methyl group instead of a chlorine atom.
2-(4-Fluorobenzyl)-piperazine-1-carboxylic acid tert-butyl ester: Contains a fluorine atom instead of chlorine.
Uniqueness
2-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H23ClN2O2 |
|---|---|
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
tert-butyl 2-[(4-chlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-8-18-11-14(19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
Clé InChI |
ZDDFJXPOPQRIOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


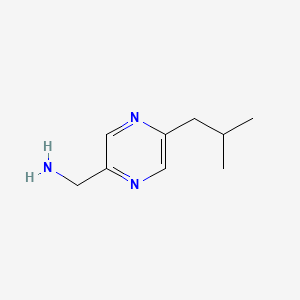

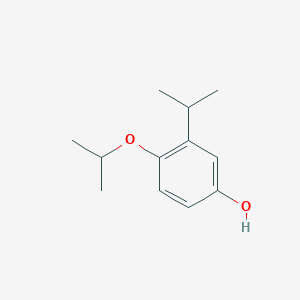

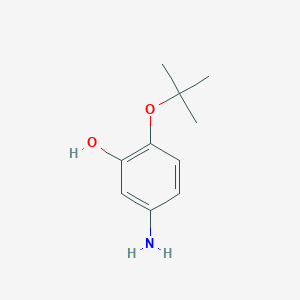
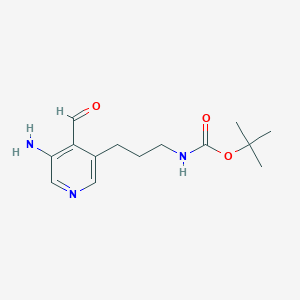

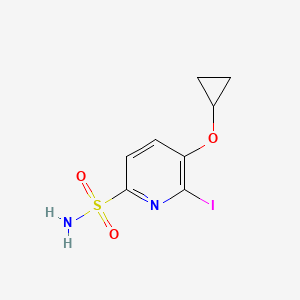
![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
